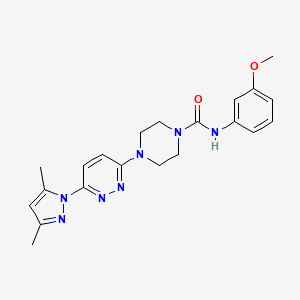![molecular formula C23H22N2O5 B2884770 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 1005294-17-6](/img/structure/B2884770.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide” is a chemical compound with the molecular formula C23H22N2O5 and a molecular weight of 406.4381. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, specific information about the synthesis of this compound is not readily available from the search results. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H22N2O51. It contains a furoyl group, a tetrahydroquinoline group, a methoxyphenoxy group, and an acetamide group1.
Chemical Reactions Analysis
Specific information about the chemical reactions involving this compound is not readily available from the search results. However, similar compounds are often involved in various organic reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular weight of 406.4381. Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : Research demonstrates the synthesis of related quinoline and furoquinoline derivatives through various chemical reactions, providing a foundation for the synthesis of complex compounds including "N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide". The methods involve one-pot synthesis, crystal and computational studies, and the application of specific reactions like the Bischler-Napieralski reaction for constructing the quinoline core structure (Bai et al., 2011).
- Crystal and Computational Studies : Detailed structural analyses through X-ray diffraction and computational methods, such as density functional theory (DFT), offer insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior and interaction capabilities of these compounds (Karmakar et al., 2007).
Biological Activities and Applications
- Antitumor Activity : Certain derivatives have been evaluated for their cytostatic activity against various cancer cell lines, indicating the potential of quinoline and furoquinoline derivatives in anticancer therapy. Compounds exhibiting significant inhibition of cell proliferation highlight the therapeutic potential of structurally similar compounds (Ambros et al., 1988).
- Antimicrobial and Anti-inflammatory Properties : Research on the synthesis and evaluation of similar compounds demonstrates antimicrobial activities against bacterial and fungal strains, as well as anti-inflammatory properties. These findings suggest possible applications in developing new antimicrobial and anti-inflammatory agents (Bonilla et al., 2016).
- In Vivo Toxicity and Imaging : Studies involving in vivo toxicity against model organisms like zebrafish embryos provide insights into the toxicological profile of these compounds, which is essential for their potential therapeutic use. Imaging and phenotypic analysis in zebrafish embryos can further elucidate the biological impact of these compounds (Bonilla et al., 2016).
Safety And Hazards
This compound is not intended for human or veterinary use1. It is intended for research use only, and appropriate safety measures should be taken when handling and using this compound in a research setting1.
Zukünftige Richtungen
The future directions for research involving this compound are not specified in the search results. However, given its complex structure and potential biological properties, it could be of interest in various areas of chemical and pharmaceutical research.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-7-2-3-8-20(19)30-15-22(26)24-17-11-10-16-6-4-12-25(18(16)14-17)23(27)21-9-5-13-29-21/h2-3,5,7-11,13-14H,4,6,12,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRZEQDLSIAQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

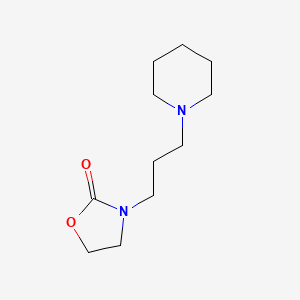
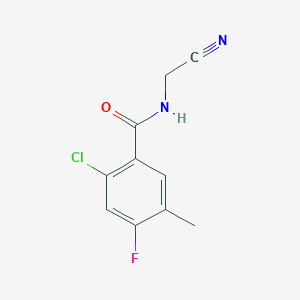
![1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884689.png)
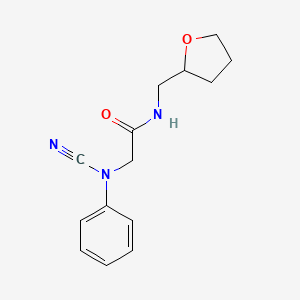
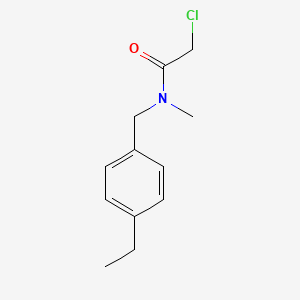
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2884697.png)
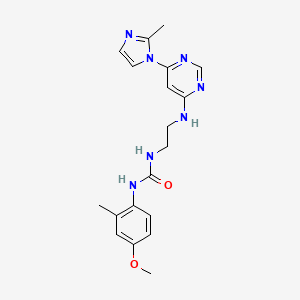
![2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2884700.png)
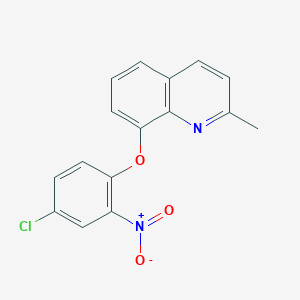
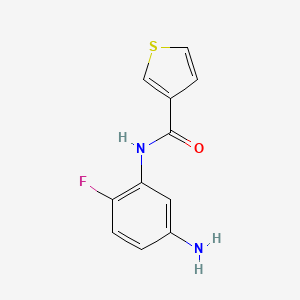
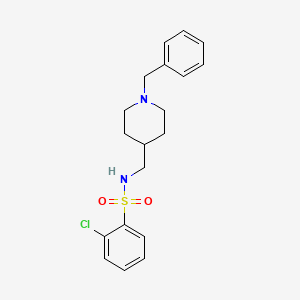
![[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2884707.png)
![({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B2884708.png)
